![molecular formula C14H16O3 B14361965 5-[(1H-Inden-5-yl)oxy]pentanoic acid CAS No. 91789-20-7](/img/structure/B14361965.png)
5-[(1H-Inden-5-yl)oxy]pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(1H-Inden-5-yl)oxy]pentanoic acid is an organic compound characterized by the presence of an indene moiety linked to a pentanoic acid chain through an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1H-Inden-5-yl)oxy]pentanoic acid typically involves the reaction of 5-hydroxyindene with pentanoic acid derivatives under specific conditions. One common method includes the use of an esterification reaction where 5-hydroxyindene is reacted with pentanoic acid chloride in the presence of a base such as pyridine to form the desired ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
5-[(1H-Inden-5-yl)oxy]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The indene moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The ether linkage can be targeted for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of indene ketones or carboxylic acids.
Reduction: Formation of indene alcohols.
Substitution: Formation of substituted ethers.
Applications De Recherche Scientifique
5-[(1H-Inden-5-yl)oxy]pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals
Mécanisme D'action
The mechanism of action of 5-[(1H-Inden-5-yl)oxy]pentanoic acid involves its interaction with specific molecular targets and pathways. The indene moiety can interact with enzymes and receptors, modulating their activity. The compound may also influence signaling pathways related to inflammation and oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(5-Bromo-1H-indol-1-yl)pentanoic acid: Similar structure but with a bromine substitution on the indole ring.
5-(1H-indol-3-yl)pentanoic acid: Contains an indole ring instead of an indene ring.
Uniqueness
5-[(1H-Inden-5-yl)oxy]pentanoic acid is unique due to its indene moiety, which imparts distinct chemical and biological properties compared to its indole and other substituted analogs.
Propriétés
Numéro CAS |
91789-20-7 |
|---|---|
Formule moléculaire |
C14H16O3 |
Poids moléculaire |
232.27 g/mol |
Nom IUPAC |
5-(1H-inden-5-yloxy)pentanoic acid |
InChI |
InChI=1S/C14H16O3/c15-14(16)6-1-2-9-17-13-8-7-11-4-3-5-12(11)10-13/h3,5,7-8,10H,1-2,4,6,9H2,(H,15,16) |
Clé InChI |
HZNLZOGWGOXGDE-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC2=C1C=CC(=C2)OCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide]](/img/structure/B14361890.png)
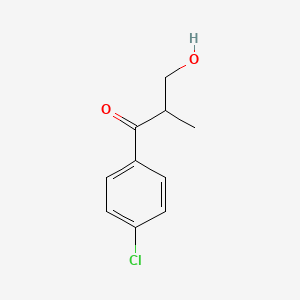
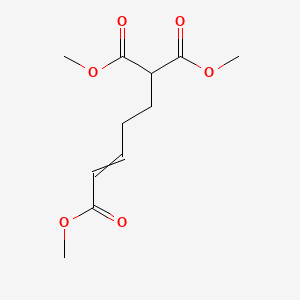
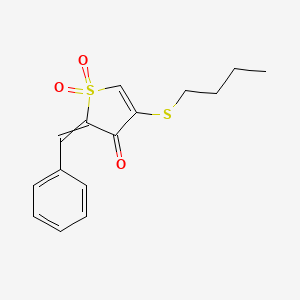
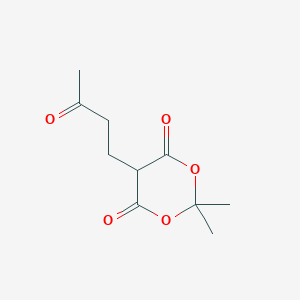
![3-{3-Hydroxy-4-[(methanesulfonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14361913.png)
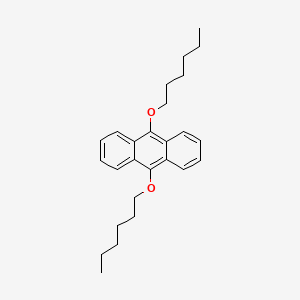
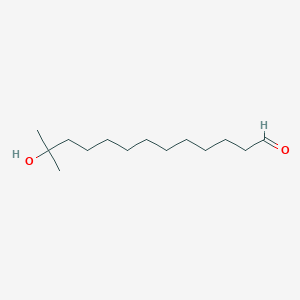
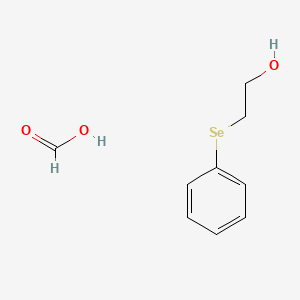
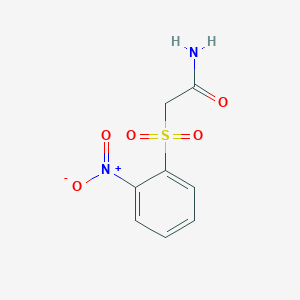

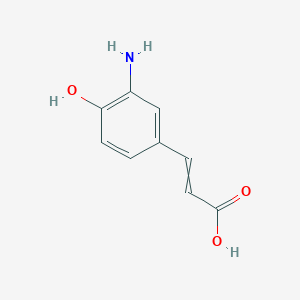
![3-[(3,4-Dimethoxyphenyl)methyl]-3-methyloxolane-2,5-dione](/img/structure/B14361946.png)
![2-[Diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride](/img/structure/B14361960.png)
